molecular formula C30H36N4O4 B4376677 2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

Cat. No.: B4376677
M. Wt: 516.6 g/mol
InChI Key: URQFCPYHPOZRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, hydroxy and methyl groups, and a cyclohexanedicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Functionalization: The pyrazole ring is then functionalized with ethyl and methyl groups through alkylation reactions.

    Cyclohexanedicarboxamide Core Formation: The functionalized pyrazole is then reacted with appropriate reagents to form the cyclohexanedicarboxamide core, incorporating hydroxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE: shares structural similarities with other pyrazole-containing compounds and cyclohexanedicarboxamides.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of atoms in this compound distinguishes it from other similar compounds. This uniqueness contributes to its specific chemical reactivity and potential applications.

Properties

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxocyclohexane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O4/c1-7-34-20(5)24(19(4)33-34)26-25(28(36)31-21-14-10-8-12-17(21)2)23(35)16-30(6,38)27(26)29(37)32-22-15-11-9-13-18(22)3/h8-15,25-27,38H,7,16H2,1-6H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQFCPYHPOZRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3C)(C)O)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 5
2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 6
2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

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